REACTION_CXSMILES
|
C([NH:5][S:6]([C:9]1[C:14]([I:15])=[CH:13][CH:12]=[CH:11][C:10]=1[F:16])(=[O:8])=[O:7])(C)(C)C.FC(F)(F)C(O)=O>>[F:16][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([I:15])[C:9]=1[S:6]([NH2:5])(=[O:7])=[O:8]
|
Name
|
N-(tert-butyl)-2-fluoro-6-iodobenzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C1=C(C=CC=C1I)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)I)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 99.64 mmol | |
AMOUNT: MASS | 30 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |